Lanuginosine

Brain tumor cytotoxicity U251 glioblastoma Selectivity profiling

Lanuginosine (syn. oxoxylopine, NSC-137553; CAS 23740-25-2; C₁₈H₁₁NO₄; MW 305.28) is a naturally occurring oxoaporphine alkaloid primarily isolated from species within the Annonaceae and Magnoliaceae plant families.

Molecular Formula C18H11NO4
Molecular Weight 305.3 g/mol
CAS No. 23740-25-2
Cat. No. B1674493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanuginosine
CAS23740-25-2
SynonymsLanuginosine;  NSC 137553;  NSC-137553;  NSC137553;  Oxoxylopin;  Oxoxylopine; 
Molecular FormulaC18H11NO4
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C4C(=CC5=C3OCO5)C=CN=C4C2=O
InChIInChI=1S/C18H11NO4/c1-21-10-2-3-11-12(7-10)17(20)16-14-9(4-5-19-16)6-13-18(15(11)14)23-8-22-13/h2-7H,8H2,1H3
InChIKeyWLXLLQQGGGHOMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lanuginosine (CAS 23740-25-2) for Research Procurement: An Oxoaporphine Alkaloid with Multi-Target Pharmacological Profiling


Lanuginosine (syn. oxoxylopine, NSC-137553; CAS 23740-25-2; C₁₈H₁₁NO₄; MW 305.28) is a naturally occurring oxoaporphine alkaloid primarily isolated from species within the Annonaceae and Magnoliaceae plant families [1]. Structurally, it belongs to the dibenzo[de,g]quinoline ring system characteristic of aporphine alkaloids, with a distinctive oxo substitution at C-7 and a methylenedioxy bridge distinguishing it from simpler aporphine and oxoaporphine congeners [2]. Lanuginosine has been reported to exhibit cytotoxicity against multiple cancer cell lines, acetylcholinesterase (AChE) inhibition, Aβ aggregation inhibition, α-glucosidase inhibition, and antimicrobial/antimalarial activities, making it a versatile research tool compound for multi-target pharmacological investigations [3].

Why In-Class Oxoaporphine Substitution Cannot Be Assumed: Lanuginosine's Divergent Activity Profile Against Structurally Proximate Analogs


Despite sharing the oxoaporphine core scaffold with compounds such as liriodenine and lysicamine, lanuginosine displays quantitatively distinct potency rankings across multiple assay systems that preclude reliable generic substitution. In a head-to-head cytotoxicity comparison within the same study, lanuginosine (IC₅₀ 4 µg/mL) was nearly 2-fold more potent than magnoflorine (IC₅₀ 7 µg/mL) against the U251 brain tumor cell line, yet the potency order was reversed against HepG2 hepatocellular carcinoma cells [1]. Across broader oxoaporphine panels, lanuginosine's rank order shifts depending on the biological endpoint: it co-clusters with (+)-xylopine and (+)-norglaucine as the most cytotoxic among 19 alkaloids tested, yet exhibits α-glucosidase inhibitory activity (IC₅₀ in the range of 6.7–29.2 µM) that is absent or unreported for many structurally analogous oxoaporphines [2][3]. This assay-dependent divergence in relative potency means that even closely related oxoaporphines cannot be treated as interchangeable tool compounds without specific experimental validation.

Lanuginosine Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparisons for Procurement Decision Support


Lanuginosine Demonstrates ~1.75-Fold Superior Potency Over Magnoflorine Against U251 Brain Tumor Cells with Inverted Selectivity Against HepG2

In a direct head-to-head comparison using a cell viability assay, lanuginosine exhibited greater cytotoxicity against the U251 human brain tumor (glioblastoma) cell line than the structurally related aporphine alkaloid magnoflorine. Specifically, lanuginosine achieved an IC₅₀ of 4 µg/mL versus magnoflorine's IC₅₀ of 7 µg/mL [1]. Notably, this potency ranking was inverted against the HepG2 hepatocellular carcinoma cell line, where magnoflorine was more potent (IC₅₀ 0.4 µg/mL) than lanuginosine (IC₅₀ 2.5 µg/mL), with doxorubicin serving as the standard at IC₅₀ 0.27 µg/mL [1]. Both compounds were inactive against HeLa cervical cancer cells, demonstrating cell-line-specific selectivity that is not predictable from chemical class alone.

Brain tumor cytotoxicity U251 glioblastoma Selectivity profiling Aporphine alkaloid comparison

Lanuginosine Ranks Among the Three Most Cytotoxic Alkaloids Out of 19 Isolated from Xylopia laevigata Across Four Cancer Cell Lines

In a comprehensive cytotoxicity evaluation of 19 alkaloids isolated from the stem of Xylopia laevigata, lanuginosine, (+)-xylopine, and (+)-norglaucine were identified as the three most cytotoxic compounds across four tumor cell lines—B16-F10 (mouse melanoma), HepG2 (human hepatocellular carcinoma), K562 (human chronic myelocytic leukemia), and HL-60 (human promyelocytic leukemia)—as assessed by the Alamar Blue assay [1]. This top-tier ranking places lanuginosine above 16 other alkaloids from the same plant source, including several structurally related aporphines, underscoring its differentiated cytotoxicity profile that cannot be assumed for other co-occurring alkaloids.

Multi-cell-line cytotoxicity panel Alkaloid ranking Xylopia laevigata Anticancer screening

Lanuginosine Induces Apoptotic Cell Death in HepG2 Cells with Direct Morphological and Phosphatidylserine Externalization Evidence

Beyond simple cytotoxicity quantification, lanuginosine's pro-apoptotic mechanism was directly demonstrated in HepG2 cells using light and fluorescence microscopy as well as flow cytometry-based assays. Treatment with lanuginosine resulted in cell morphology consistent with apoptosis and a marked increase in phosphatidylserine externalization, a canonical early apoptotic marker [1]. In the same study, the structurally related (+)-xylopine also induced apoptosis but with an additional distinct mechanism of G₂/M cell cycle arrest that was not reported for lanuginosine under the same experimental conditions [1]. This mechanistic differentiation between two co-potent alkaloids suggests that lanuginosine may engage apoptotic pathways without concomitant cell cycle effects, a distinction relevant for mechanistic studies.

Apoptosis induction HepG2 Phosphatidylserine externalization Pro-apoptotic mechanism

Lanuginosine Exhibits Dual AChE Inhibition and Aβ Aggregation Inhibition Relevant to Alzheimer's Disease Research, with Quantified AChE IC₅₀

Lanuginosine inhibits acetylcholinesterase (AChE) with an IC₅₀ of 10.9 µM, as determined using the Ellman assay with acetylthiocholine iodide (ATCI) as substrate, preincubated for 15 minutes followed by measurement after 40 minutes [1]. Additionally, lanuginosine inhibits amyloid-β (Aβ) aggregation, a second mechanistically independent target implicated in Alzheimer's disease pathology . While several known AChE inhibitors exist (e.g., galanthamine with AChE IC₅₀ in the sub-µM range), lanuginosine's combination of AChE inhibition with Aβ aggregation inhibitory activity within a single oxoaporphine scaffold provides a distinct multi-target profile that differs from cholinesterase-selective inhibitors. In contrast, the structurally related (−)-xylopine showed an AChE IC₅₀ of 126 µM in the same assay format [2], making lanuginosine approximately 11.6-fold more potent as an AChE inhibitor than this close structural analog.

Acetylcholinesterase inhibition Aβ aggregation Alzheimer's disease Multi-target neuropharmacology

Lanuginosine Displays α-Glucosidase Inhibitory Activity (IC₅₀ 6.7–29.2 µM) with Molecular Docking Validation, Expanding Its Target Spectrum Beyond Cytotoxicity

In a 2023 phytochemical investigation of Phaeanthus lucidus, lanuginosine demonstrated α-glucosidase inhibitory activity with IC₅₀ values in the range of 6.7–29.2 µM, alongside phaeanthuslucidines A and B and bidebiline E [1]. Molecular docking simulations of α-glucosidase inhibition were performed for all active compounds, providing computational validation of target engagement [1]. This α-glucosidase inhibitory activity represents a therapeutically relevant target distinct from the cytotoxicity and AChE inhibition profiles documented for lanuginosine, and this activity has not been reported for many other oxoaporphine alkaloids (e.g., liriodenine, lysicamine) in comparable assay systems, suggesting a broader and more diversified target engagement profile.

α-Glucosidase inhibition Molecular docking Metabolic target Multi-target profiling

Lanuginosine Exhibits Antimalarial Activity Against Plasmodium falciparum (IC₅₀ 7.1 µg/mL) and Antimycobacterial Activity Against Mycobacterium tuberculosis (MIC 25 mg/mL)

Lanuginosine, isolated from the aerial parts of Ellipeiopsis cherrevensis (Annonaceae), demonstrated antimalarial activity against Plasmodium falciparum with an IC₅₀ value of 7.1 µg/mL, alongside antimycobacterial activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 25 mg/mL [1]. In the same study, antimalarial activity was also assessed for other constituents including a cytotoxic C-benzylated chalcone. While the lanuginosine antimalarial IC₅₀ (7.1 µg/mL) does not approach the potency of reference standard quinine (IC₅₀ 1.24 µg/mL), the co-occurrence of antimalarial and antimycobacterial activities within the same compound distinguishes lanuginosine from oxoaporphine analogs such as liriodenine and lysicamine, for which comparable dual anti-infective data are not consolidated in available literature.

Antimalarial activity Plasmodium falciparum Mycobacterium tuberculosis Anti-infective screening

Optimal Research Application Scenarios for Lanuginosine Based on Differentiated Quantitative Evidence


Glioblastoma and Brain Tumor Preclinical Research: Selecting Lanuginosine Over Same-Class Magnoflorine for U251 Models

For laboratories conducting preclinical cytotoxicity screening against glioblastoma or brain tumor models, lanuginosine is the evidence-supported choice over magnoflorine when the U251 cell line is used. Direct head-to-head data show lanuginosine achieves an IC₅₀ of 4 µg/mL versus magnoflorine's 7 µg/mL, representing a ~1.75-fold potency advantage specifically in the brain tumor context [1]. Importantly, this advantage is cell-line-specific: the same study showed the potency order reverses in HepG2 liver cancer cells. Researchers should therefore select lanuginosine when brain tumor models are the primary experimental endpoint, rather than relying on class-level assumptions about aporphine alkaloid cytotoxicity.

Apoptosis Mechanism Studies Requiring Cell-Cycle-Independent Pathway Activation in HepG2 Cells

For mechanistic investigations focused on mitochondrial or death-receptor-mediated apoptosis pathways without confounding cell cycle effects, lanuginosine provides a characterized tool that induces phosphatidylserine externalization and apoptotic morphology in HepG2 cells without detectable cell cycle arrest [1]. This contrasts with the closely related (+)-xylopine, which induces both apoptosis and G₂/M arrest in the same experimental system. Investigators studying pure apoptotic signaling cascades can therefore select lanuginosine to avoid dual-mechanism confounding that would complicate data interpretation.

Alzheimer's Disease Multi-Target Drug Discovery: Leveraging Lanuginosine's Dual AChE and Aβ Aggregation Inhibition

In Alzheimer's disease research programs evaluating multi-target directed ligands (MTDLs), lanuginosine serves as a naturally derived tool compound with documented dual activity: AChE inhibition (IC₅₀ 10.9 µM) and Aβ aggregation inhibition [1]. Its AChE potency is approximately 11.6-fold greater than that of the structurally related (−)-xylopine (IC₅₀ 126 µM) [2]. This dual-mechanism profile within a single oxoaporphine scaffold makes lanuginosine suitable for proof-of-concept studies investigating whether simultaneous targeting of cholinergic dysfunction and amyloid pathology yields synergistic effects, without requiring co-administration of separate inhibitor compounds.

Multi-Target Pharmacological Profiling Across Cytotoxicity, Metabolic, and Neurotarget Endpoints Using a Single Compound

For academic screening centers or CROs conducting broad pharmacological profiling, lanuginosine offers an operationally efficient single-compound solution with validated quantitative activity at three distinct target classes: cytotoxicity against multiple cancer cell lines including brain tumor, leukemia, and melanoma models [1]; AChE inhibition at 10.9 µM with concurrent Aβ inhibition ; and α-glucosidase inhibition at 6.7–29.2 µM validated by molecular docking [2]. Rather than procuring, managing, and validating separate compounds for each target class, laboratories can use lanuginosine as a consolidated reference compound across anticancer, neuropharmacology, and metabolic disorder assay panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanuginosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.